![molecular formula C9H4F5NOS B12888951 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethylthio groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a benzo[d]oxazole core. One common method includes the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a precursor for trifluoromethyl radicals. The reaction is often mediated by visible light and an organophotocatalyst such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) under blue LED light (450 nm) in acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Nucleophiles such as thiols or amines can react with the trifluoromethylthio group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole core.
科学的研究の応用
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials with specific chemical and physical properties
作用機序
The mechanism by which 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
- 2-(Trifluoromethylthio)benzo[d]thiazole
- 2-(Difluoromethyl)benzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethyl and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .
特性
分子式 |
C9H4F5NOS |
|---|---|
分子量 |
269.19 g/mol |
IUPAC名 |
2-(difluoromethyl)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NOS/c10-7(11)8-15-4-2-1-3-5(6(4)16-8)17-9(12,13)14/h1-3,7H |
InChIキー |
CAJWGQVRXFEGNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



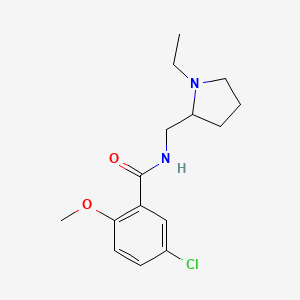
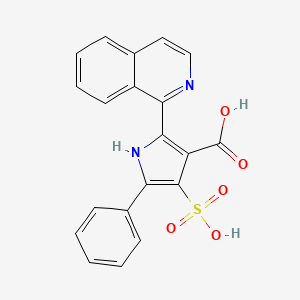
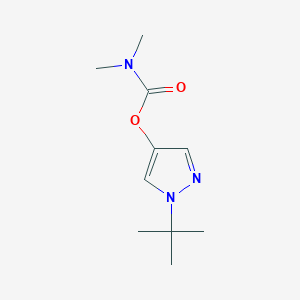
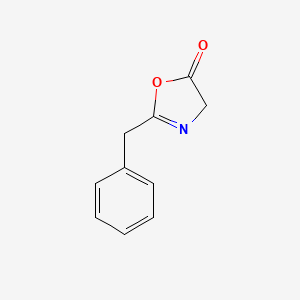
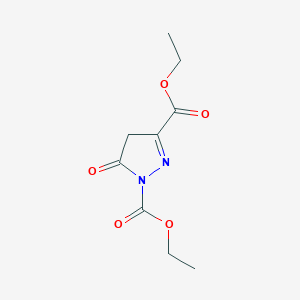
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)


![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

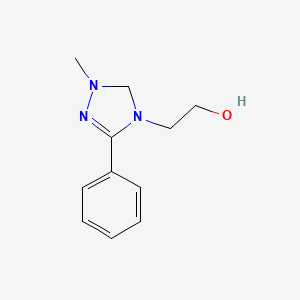
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
